(3-Amino-5-((2-fluorophenyl)amino)-4-(mesitylsulfonyl)thiophen-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-5-((2-fluorophenyl)amino)-4-(mesitylsulfonyl)thiophen-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Synthetic compounds related to the query structure have been studied for their antitumor activities. For instance, a study on the synthesis, crystal structure, and antitumor activity of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines (Tang & Fu, 2018).
Anticonvulsant Agents
Derivatives with similar structures have been explored for their potential as sodium channel blockers and anticonvulsant agents. A particular study on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives highlighted a compound with significant potency and a protective index much higher than the reference drug phenytoin, indicating its potential for treating convulsions (Malik & Khan, 2014).
Antibacterial Activity
Research on the synthesis, characterization, and docking studies of novel compounds, including those with thiophene and thiazolyl groups, supports their potential antibacterial activity. Molecular docking studies help in understanding the interaction of these compounds with bacterial targets, suggesting a method for the development of new antibacterial agents (Shahana & Yardily, 2020).
Fluorescent Logic Gates
Studies on compounds incorporating aryl and thiophene groups, such as those related to the queried chemical structure, have led to the development of novel fluorescent logic gates. These compounds, capable of undergoing solvent-polarity-based reconfiguration, demonstrate the potential for applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Properties
IUPAC Name |
[3-amino-5-(2-fluoroanilino)-4-(2,4,6-trimethylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-15-13-16(2)24(17(3)14-15)34(31,32)25-21(28)23(22(30)18-9-5-4-6-10-18)33-26(25)29-20-12-8-7-11-19(20)27/h4-14,29H,28H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBIKGOIKSDTLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.